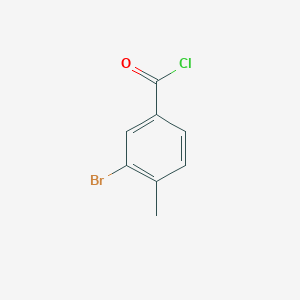

3-Bromo-4-methylbenzoyl chloride

Overview

Description

3-Bromo-4-methylbenzoyl chloride is an aromatic acyl chloride derivative characterized by a benzoyl chloride core substituted with a bromine atom at the 3-position and a methyl group at the 4-position of the benzene ring. Its molecular formula is C₈H₆BrClO, with a molecular weight of 233.49 g/mol. This compound is highly reactive due to the electron-withdrawing nature of the carbonyl chloride group, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries for acylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-methylbenzoyl chloride can be synthesized from 3-bromo-4-methylbenzoic acid. One common method involves the reaction of 3-bromo-4-methylbenzoic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours . The general reaction scheme is as follows:

3-Bromo-4-methylbenzoic acid+Oxalyl chloride→3-Bromo-4-methylbenzoyl chloride+CO+CO2+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.

Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in further substitution reactions, such as halogenation, nitration, and sulfonation.

Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid under controlled conditions.

Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.

Major Products:

Amides, esters, and thioesters: from nucleophilic substitution.

Substituted benzoyl chlorides: from electrophilic aromatic substitution.

Biaryl compounds: from coupling reactions.

Scientific Research Applications

Synthetic Applications

2.1. Synthesis of Pharmaceutical Compounds

One of the primary applications of 3-bromo-4-methylbenzoyl chloride is in the synthesis of bioactive compounds. It serves as an acylating agent in the preparation of:

- Biphenyl Amides: These compounds have been investigated for their potential as p38 MAP kinase inhibitors, which are relevant in treating inflammatory diseases .

| Compound Type | Target Activity | Reference |

|---|---|---|

| Biphenyl Amides | p38 MAP Kinase Inhibition | Bioorganic & Medicinal Chemistry Letters |

- 2-Benzazepine Derivatives: Used as analogs of potent nonpeptide GPIIb/IIIa antagonists, these derivatives are significant in anti-thrombotic therapy .

2.2. Synthesis of Polycyclic Aromatic Compounds

This compound is also utilized in the synthesis of polycyclic aromatic heterocycles through reactions involving benzyne intermediates. This method has been documented for creating nitrogen and sulfur-containing heterocycles that exhibit interesting biological activities .

Agrochemical Applications

In agrochemistry, this compound is employed in the synthesis of various pesticides and herbicides. Its reactivity allows for modifications that enhance the efficacy and selectivity of agrochemical agents, contributing to more sustainable agricultural practices.

Material Science Applications

4.1. Polymer Chemistry

The compound has been used in the development of polymers through radical polymerization techniques. For instance, it can act as a monomer or a modifying agent to produce functionalized polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .

| Application Area | Description |

|---|---|

| Polymer Modification | Enhances properties like thermal stability and mechanical strength |

| Functional Polymers | Used in creating specialized materials with tailored functionalities |

Case Studies

5.1. Synthesis of Novel Inhibitors

A study demonstrated the synthesis of novel biphenyl amide derivatives using this compound, leading to compounds with improved potency against p38 MAP kinase . This illustrates the compound's utility in drug discovery processes.

5.2. Development of Agrochemicals

Research has shown that derivatives synthesized from this compound exhibit effective herbicidal activity against various weed species, showcasing its relevance in developing environmentally friendly agricultural chemicals .

Mechanism of Action

The mechanism of action of 3-bromo-4-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways depend on the specific nucleophile and reaction conditions. For example, in the formation of amides, the nucleophilic attack by an amine on the carbonyl carbon of the acyl chloride leads to the formation of an amide bond, releasing hydrochloric acid as a byproduct .

Comparison with Similar Compounds

The following analysis compares 3-bromo-4-methylbenzoyl chloride with structurally related benzoyl chlorides, focusing on substituent effects, reactivity, physical properties, and applications.

Substituent Effects and Reactivity

Key Observations :

- Steric Effects : The methyl group in this compound introduces steric hindrance, which may slow reaction kinetics compared to 4-bromobenzoyl chloride.

- Electronic Effects : Bromine’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution. However, the methyl group’s electron-donating effect may partially counteract this.

- Solubility: Polar substituents (e.g., methoxy, ethoxy) in analogs like 3-bromo-5-ethoxy-4-methoxybenzoyl chloride improve solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce compatibility with nonpolar media.

Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | C₈H₆BrClO | 233.49 | Data not available | Data not available |

| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 32–35 | 245–247 |

| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 25–28 | 238–240 |

| 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride | C₁₀H₁₀BrClO₃ | 293.54 | Data not available | Data not available |

Notes:

- Melting and boiling points for this compound are estimated based on trends: methyl groups typically lower melting points compared to halogens due to reduced symmetry.

- 4-Bromobenzoyl chloride’s higher melting point (32–35°C) vs. 3-bromobenzoyl chloride (25–28°C) reflects differences in crystal packing influenced by substituent positions.

Biological Activity

3-Bromo-4-methylbenzoyl chloride, with the chemical formula CHBrClO and CAS number 21900-33-4, is an acyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is synthesized from 3-bromo-4-methylbenzoic acid and is used in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals.

- Molecular Weight : 233.49 g/mol

- Melting Point : 200-202 °C

- Functional Groups : Bromo, carbonyl, and acyl chloride functionalities contribute to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its derivatives and related compounds. Its applications include:

- Antimicrobial Activity : Some studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, pyrazine carboxamides derived from this compound were evaluated for antibacterial activity, showing promising results against various bacterial strains .

- Enzyme Inhibition : Research has highlighted its potential as an inhibitor of specific enzymes. For example, related compounds have been studied for their inhibitory effects on p38 MAP kinase, a key player in inflammatory responses .

Synthesis and Derivatives

This compound can be synthesized through several methods, primarily involving the reaction of 3-bromo-4-methylbenzoic acid with oxalyl chloride. The general synthesis route is as follows:

- Starting Material : 3-Bromo-4-methylbenzoic acid

- Reagents : Oxalyl chloride

- Reaction Conditions : Typically conducted at elevated temperatures (around 80 °C) for several hours .

This compound serves as a precursor for various derivatives that may possess enhanced biological activities.

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives from this compound demonstrated notable antibacterial activity. The synthesized compounds were tested against multiple bacterial strains, showing varying degrees of effectiveness. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazine moiety significantly influenced antibacterial potency .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 20 |

| C | P. aeruginosa | 12 |

Case Study 2: Enzyme Inhibition

In another study, derivatives of this compound were evaluated for their ability to inhibit p38 MAP kinase activity. The results suggested that certain modifications could enhance inhibitory potency, making these compounds potential candidates for anti-inflammatory drug development .

Q & A

Basic Research Questions

Q. What safety precautions are essential when handling 3-bromo-4-methylbenzoyl chloride in laboratory settings?

- Methodological Answer: Due to its corrosive nature, strict safety protocols are required. Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact, as it causes severe burns (GHS05 hazard classification) . In case of exposure, rinse affected areas immediately with water for ≥15 minutes and seek medical attention . Store in a locked, cool (0–6°C), dry environment to minimize degradation and reactivity . For waste disposal, segregate hazardous residues and use certified chemical waste services to comply with REACH/OSHA regulations .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and (if applicable) spectra to verify substituent positions and purity.

- Mass Spectrometry : Compare fragmentation patterns with NIST reference data (e.g., molecular ion peak at m/z corresponding to CHBrClO) .

- FT-IR : Confirm carbonyl (C=O, ~1770 cm) and C-Br (~600 cm) stretches .

Cross-validate with elemental analysis for Cl/Br content.

Q. What are the key considerations for synthesizing this compound from precursor molecules?

- Methodological Answer: Start with 3-bromo-4-methylbenzoic acid. Use thionyl chloride (SOCl) or oxalyl chloride [(COCl)] under anhydrous conditions. Monitor reaction completion via TLC (hexane:EtOAc, 4:1). Purify via fractional distillation (bp ~150–160°C under reduced pressure) or recrystallization in dry dichloromethane. Ensure moisture-free environments to prevent hydrolysis to the carboxylic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

- Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., FeCl, AlCl) to enhance acylation efficiency .

- Solvent Selection : Compare reactivity in aprotic solvents (e.g., DCM vs. THF). DCM minimizes side reactions due to low polarity.

- Temperature Control : Maintain 40–50°C for optimal SOCl reactivity; higher temperatures risk decomposition.

- Stoichiometry : Use a 1.2:1 molar ratio of SOCl to benzoic acid to ensure complete conversion. Monitor via NMR (disappearance of –COOH proton at δ ~12 ppm) .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., bromine vs. methyl group orientation) using SHELXL for refinement .

- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian/B3LYP/6-31G*).

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between carbonyl carbon and aromatic protons confirm acyl chloride formation .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?

- Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve heavy atoms (Br, Cl) via direct methods in SHELXT .

- Refinement : Apply SHELXL for anisotropic displacement parameters. Validate using R-factor convergence (<5%) and CheckCIF/PLATON for steric clashes .

- Packing Analysis : Identify halogen bonding (C–Br⋯O=C) or π-π interactions to explain stability .

Q. What methodologies analyze the reactivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer:

- Kinetic Studies : Monitor reaction rates with amines/alcohols via in situ IR or NMR (if fluorinated nucleophiles).

- Computational Modeling : Calculate activation energies (ΔG‡) for SN2 vs. SN1 mechanisms using Gaussian. Polar solvents favor SN1 due to carbocation stabilization .

- Competition Experiments : Compare reactivity with competing acyl chlorides (e.g., 4-bromo vs. 3-bromo derivatives) to assess electronic effects .

Q. How can researchers design multi-step syntheses using this compound as a key intermediate?

- Methodological Answer:

- Peptide Coupling : React with amino acids (e.g., glycine methyl ester) using DCC/DMAP to form amides.

- Heterocycle Synthesis : Generate oxadiazoles via cyclization with hydrazides (e.g., 3-methylphenylhydrazine) under microwave-assisted conditions .

- Cross-Coupling : Utilize Suzuki-Miyaura (Pd(PPh), KCO) to attach aryl boronic acids to the bromine site .

Properties

IUPAC Name |

3-bromo-4-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBIFQKBCLOXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301906 | |

| Record name | 3-Bromo-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-33-4 | |

| Record name | 3-Bromo-4-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21900-33-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.